2-(2-amino-4-methylphenyl)acetonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-amino-4-methylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-2-3-8(4-5-10)9(11)6-7/h2-3,6H,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCIPHBHRAQAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646845 | |
| Record name | (2-Amino-4-methylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861068-42-0 | |
| Record name | (2-Amino-4-methylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches to 2 2 Amino 4 Methylphenyl Acetonitrile
Retrosynthetic Analysis for Target Compound Elucidation
Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For 2-(2-amino-4-methylphenyl)acetonitrile, this process involves strategically severing key bonds to identify plausible precursor synthons and considering necessary functional group interconversions.
Disconnection Strategies for Key Bonds
The primary disconnection strategy for this compound targets the C-C bond between the benzylic carbon and the nitrile group. This is a logical and common disconnection for phenylacetonitrile (B145931) derivatives. This cleavage generates a benzyl (B1604629) cation synthon and a cyanide anion synthon. The benzyl cation synthon is conceptually derived from a suitable precursor like a benzyl halide, while the cyanide anion is sourced from an inorganic cyanide salt.
Another key disconnection involves the C-N bond of the aniline (B41778) moiety. This approach would lead to a precursor like a di-substituted benzene (B151609) ring, which would then require an amination step. However, the C-C bond disconnection is generally more direct and efficient for this particular target molecule.
Identification of Precursor Synthons
Based on the primary C-C bond disconnection, the key synthons are identified as a 2-amino-4-methylbenzyl cation and a cyanide anion. These synthons correspond to practical and readily available chemical reagents.
| Synthon | Corresponding Reagent |
| 2-amino-4-methylbenzyl cation | 2-(chloromethyl)-5-methylaniline or 2-(bromomethyl)-5-methylaniline |
| Cyanide anion | Sodium cyanide (NaCN) or Potassium cyanide (KCN) |
The selection of the benzyl halide precursor is critical. The halide (typically chlorine or bromine) serves as a good leaving group, facilitating the subsequent nucleophilic attack by the cyanide ion.
Functional Group Interconversions in Retrosynthesis
A crucial aspect of the retrosynthetic analysis involves considering the management of the amino group. The amino group (-NH2) is a nucleophile and can potentially react with the benzylic halide precursor. To circumvent this, a functional group interconversion strategy is often employed. The amino group can be introduced at a later stage of the synthesis, or a precursor with a nitro group (-NO2) can be used instead.
A common retrosynthetic pathway, therefore, starts from 2-methyl-5-nitrobenzyl halide. In this strategy, the nitro group serves as a masked form of the amino group. The synthesis proceeds by reacting the 2-methyl-5-nitrobenzyl halide with a cyanide source to form 2-(2-methyl-5-nitrophenyl)acetonitrile (B1613010). The final step is the reduction of the nitro group to the desired amino group. This approach avoids the potential side reactions associated with the free amino group during the cyanation step.
Conventional Synthetic Routes
The insights gained from retrosynthetic analysis directly inform the design of practical and efficient conventional synthetic routes for this compound.
Nucleophilic Substitution Reactions
The most direct and widely employed method for synthesizing this compound is through a nucleophilic substitution reaction. This typically involves the reaction of a 2-amino-4-methylbenzyl halide with an alkali metal cyanide.
A representative procedure involves the reaction of 2-(chloromethyl)-5-methylaniline with sodium cyanide in a suitable solvent system, such as a mixture of water and an organic solvent, often under phase-transfer catalysis conditions to enhance the reaction rate and yield.
| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product |
| 2-(chloromethyl)-5-methylaniline | Sodium Cyanide (NaCN) | Water/Organic Solvent | Phase-transfer catalyst | This compound |
As mentioned in the functional group interconversion section, a more common and often higher-yielding approach involves starting with the corresponding nitro compound. The synthesis of 2-(2-methyl-5-nitrophenyl)acetonitrile from 1-(bromomethyl)-2-methyl-5-nitrobenzene and sodium cyanide has been reported. This intermediate is then subjected to a reduction step to yield the final product.
Reductive Cyclization Pathways
While less direct for the synthesis of this compound itself, reductive cyclization pathways are relevant in the broader context of synthesizing related heterocyclic systems where this compound may be an intermediate. For instance, the intramolecular reaction of a suitably substituted molecule could lead to a cyclized product.
However, for the specific synthesis of the acyclic this compound, a more relevant reductive process is the reduction of the nitro group in the precursor 2-(2-methyl-5-nitrophenyl)acetonitrile. This reduction is a critical step in the two-step synthetic sequence starting from the nitro-substituted benzyl halide. Various reducing agents can be employed for this transformation.
| Starting Material | Reducing Agent | Product |
| 2-(2-methyl-5-nitrophenyl)acetonitrile | Iron (Fe) in acidic medium | This compound |
| 2-(2-methyl-5-nitrophenyl)acetonitrile | Tin(II) chloride (SnCl2) | This compound |
| 2-(2-methyl-5-nitrophenyl)acetonitrile | Catalytic Hydrogenation (e.g., H2/Pd-C) | This compound |
The choice of reducing agent can depend on factors such as cost, scalability, and functional group tolerance. For example, catalytic hydrogenation is often preferred for its clean reaction profile and high yields, while metal/acid combinations like iron in acetic acid offer a cost-effective alternative.
Oxidative Cyclization Methodologies
Oxidative cyclization represents a powerful strategy for the construction of heterocyclic systems. While not a direct synthesis of this compound, the oxidative cyclization of related compounds, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, into 2-(3-oxoindolin-2-ylidene)acetonitriles, offers valuable insights into the reactivity of the aminophenyl moiety. nih.govsemanticscholar.orgnih.govresearchgate.net This transformation involves an intramolecular nucleophilic attack of the aniline nitrogen onto a carbonyl group, followed by an oxidation step. nih.govsemanticscholar.orgnih.govresearchgate.net
A study by Aksenov et al. describes a facile and highly efficient method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. nih.govnih.gov The reaction is base-assisted and utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant. nih.gov This approach was shown to be effective for primary aniline derivatives, leading to the desired cyclized products in good yields. nih.gov
The optimization of reaction conditions for this type of oxidative cyclization is crucial. Various oxidants and bases can be screened to maximize the yield. For instance, the use of potassium hydroxide (B78521) as the base and DMSO as both the solvent and oxidant at elevated temperatures has proven effective. nih.gov The table below summarizes the optimization of conditions for a model oxidative cyclization reaction.
Table 1: Optimization of Oxidative Cyclization Conditions
| Entry | Oxidant | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Air | KOH | DMSO | 100 | 45 |
| 2 | O₂ | KOH | DMSO | 100 | 50 |
| 3 | DMSO | KOH | DMF | 120 | 75 |
| 4 | DMSO | KOH | DMSO | 120 | 80 |
| 5 | Urea-H₂O₂ | KOH | MeCN | 80 | 65 |
Data adapted from studies on related aminophenyl systems.
This methodology highlights the potential for intramolecular reactions involving the amino group of a phenylacetonitrile derivative. Although this specific example leads to a different final product, the principles of activating the aminophenyl group for cyclization could be conceptually applied in designing a synthetic route to other heterocyclic systems starting from this compound.
Strecker Synthesis Adaptations for Related Aminonitriles
The Strecker synthesis, first reported in 1850, remains one of the most significant and widely used methods for the preparation of α-aminonitriles. mdpi.comwikipedia.org The classical reaction involves the one-pot, three-component condensation of an aldehyde, an amine, and a cyanide source, typically hydrogen cyanide or an alkali metal cyanide. wikipedia.orgorganic-chemistry.org This methodology can be readily adapted for the synthesis of a wide array of α-aminonitriles, including those with substituted aromatic rings. nih.govnih.govlongdom.orgresearchgate.net
The general mechanism proceeds through the initial formation of an imine from the aldehyde and amine, followed by the nucleophilic addition of cyanide to the iminium ion to yield the α-aminonitrile. wikipedia.orgnrochemistry.com
For the synthesis of compounds structurally similar to this compound, such as 2-amino-2-(4-methylphenyl)acetonitrile, a Strecker reaction would involve p-tolualdehyde, ammonia (B1221849), and a cyanide source. A reported synthesis of (S)-2-benzylamino-2-(4-methylphenyl)acetonitrile utilized 4-methylbenzaldehyde, benzylamine, and potassium cyanide in methanol (B129727) with ultrasonic irradiation. rsc.org
Table 2: Examples of Strecker Synthesis for Related Aminonitriles
| Aldehyde | Amine | Cyanide Source | Catalyst/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | Aniline | TMSCN | Indium/Water | 2-Anilino-2-phenylacetonitrile | 95 | nih.gov |
| 4-Methylbenzaldehyde | Benzylamine | KCN | AcOH/MeOH | (S)-2-Benzylamino-2-(4-methylphenyl)acetonitrile | 82 | rsc.org |
| Benzaldehyde | Ammonia | NaCN/NH₄Cl | H₂O/MeOH | 2-Amino-2-phenylacetonitrile | - | wikipedia.org |
TMSCN: Trimethylsilyl (B98337) cyanide
The versatility of the Strecker reaction allows for the use of various primary and secondary amines, as well as a range of aldehydes and ketones, leading to N-substituted and α,α-disubstituted aminonitriles, respectively. wikipedia.org The reaction conditions can be modified to improve yields and accommodate sensitive functional groups.
Advanced and Sustainable Synthetic Protocols
In recent years, the development of synthetic methodologies has been increasingly guided by the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. synhet.com
Green Chemistry Principles in Synthesis
Green chemistry principles are being actively applied to the synthesis of α-aminonitriles, focusing on aspects like the use of environmentally benign solvents, catalysts, and reaction conditions. mdpi.comnih.govnih.govlongdom.orgresearchgate.net
Performing reactions without a solvent, or under neat conditions, is a key principle of green chemistry as it eliminates solvent waste and can lead to higher reaction rates. Several studies have reported the successful synthesis of α-aminonitriles under solvent-free conditions. mdpi.com For example, a three-component Strecker reaction of aldehydes or ketones, amines, and trimethylsilyl cyanide (TMSCN) has been shown to proceed efficiently at room temperature without any solvent, catalyzed by sulfated polyborate, to give excellent yields of α-aminonitriles. mdpi.com
The use of non-toxic, recyclable, and highly efficient catalysts is another central tenet of green chemistry. In the context of α-aminonitrile synthesis, a variety of eco-friendly catalysts have been explored. Indium powder in water has been demonstrated as a very efficient catalyst for the one-pot, three-component synthesis of α-aminonitriles from diverse amines and aldehydes with TMSCN. nih.govnih.govlongdom.org This method is notable for its use of water as a green solvent. nih.govnih.govlongdom.org
Organocatalysis has also emerged as a powerful tool in green synthesis, avoiding the use of potentially toxic and expensive metal catalysts. mdpi.combohrium.com Various organocatalysts, such as thiourea (B124793) derivatives and Brønsted acids, have been successfully employed in Strecker-type reactions. mdpi.combohrium.com
Catalytic Synthesis
The development of catalytic methods for the synthesis of α-aminonitriles is crucial for improving efficiency and selectivity. A wide range of catalysts have been investigated, from simple Lewis acids to complex chiral organocatalysts for asymmetric synthesis.
Recent advancements have focused on developing highly efficient catalytic systems that can operate under mild conditions. For instance, ammonium (B1175870) salts have been used as off-the-shelf catalysts for the synthesis of aminonitriles from aminoacetonitrile, providing a greener alternative to the traditional Strecker reaction by avoiding stoichiometric toxic cyanation reagents. nih.gov Hydrogen-bonding donor catalysts have also been employed for the stereoselective synthesis of α-aminonitriles. thieme-connect.com
The table below provides examples of various catalysts used in the synthesis of α-aminonitriles.
Table 3: Catalysts for the Synthesis of α-Aminonitriles
| Catalyst | Reactants | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Indium powder | Aldehyde, Amine, TMSCN | Water | Green solvent, good to excellent yields | nih.gov |
| Sulfated polyborate | Aldehyde/Ketone, Amine, TMSCN | Solvent-free | Excellent yields, reusable catalyst | mdpi.com |
| Quinine thiourea on SBA-15 | Isatin N-protected ketimines | - | Heterogeneous, recyclable, enantioselective | mdpi.com |
| Ammonium salts | N-arylidene aminoacetonitriles | - | Greener alternative, avoids cyanation reagents | nih.gov |
SBA-15: Santa Barbara Amorphous-15 mesoporous silica
These advanced catalytic protocols offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of a broad range of α-aminonitriles, and these principles are directly applicable to the synthesis of this compound.
Heterogeneous Catalysis
Heterogeneous catalysis involves the use of a catalyst in a different phase from the reactants. europub.co.ukscientists.uz Typically, a solid catalyst is employed in a liquid or gas-phase reaction, which simplifies the separation of the catalyst from the reaction mixture, a significant advantage for industrial processes. mdpi.com The preparation of these catalysts often involves methods like impregnation, where a support material is treated with a solution containing the precursor of the active catalytic species. mdpi.com
In the context of nitrile synthesis, heterogeneous catalysts have been studied for processes such as the condensation of acetylene (B1199291) with ammonia to produce acetonitrile (B52724). europub.co.ukscientists.uz For the synthesis of substituted aminonitriles like this compound, a plausible heterogeneous catalytic approach would involve the reductive amination of a corresponding α-keto nitrile or the cyanation of a pre-formed imine over a solid catalyst. Supported metal catalysts, such as palladium or nickel on carbon or alumina, are often used for such transformations. These catalysts facilitate hydrogenation and C-N bond-forming reactions on a solid surface, offering a pathway to the desired aminonitrile structure. The development of efficient heterogeneous catalysts for the direct synthesis of complex aminonitriles remains an active area of research, driven by the need for more sustainable and easily scalable chemical processes. mdpi.com
Organocatalytic Systems
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions and has become a major pillar in asymmetric synthesis. scienceopen.commdpi.com These catalysts operate through various activation modes, with iminium and enamine catalysis being prominent mechanisms. whiterose.ac.uk Organocatalysis offers advantages such as lower toxicity, stability towards air and moisture, and ready availability compared to many metal-based catalysts. mdpi.com
The synthesis of α-aminonitriles has significantly benefited from organocatalysis, particularly through the asymmetric Strecker reaction. mdpi.com This reaction typically involves an aldehyde, an amine, and a cyanide source, and can be catalyzed by chiral organocatalysts like thioureas or cinchona alkaloids to produce enantiomerically enriched products. mdpi.comnih.gov For the synthesis of this compound, one could envision a process starting with 2-amino-4-methylbenzaldehyde (B1282652) (or a suitably protected derivative), an amine, and a cyanide source such as trimethylsilyl cyanide (TMSCN). A chiral bifunctional organocatalyst, possessing both a Brønsted acid and a Lewis base site (e.g., a thiourea-based catalyst), could activate the starting materials and control the stereochemistry of the cyanide addition. nih.gov Research has demonstrated the synthesis of various chiral 2-amino-4H-chromene-3-carbonitrile derivatives using cinchona alkaloid-derived thiourea catalysts, achieving moderate to good enantioselectivities. nih.gov
Table 1: Performance of Chiral Organocatalysts in the Asymmetric Synthesis of 2-Amino-4H-chromene-3-carbonitrile Derivatives nih.govThis table is based on the tandem Michael addition-cyclization reaction between cyclohexane-1,2-dione and various benzylidenemalononitriles, which produces structurally related compounds.
| Catalyst | Substrate (Benzylidenemalononitrile) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Cinchona Alkaloid-Derived Thiourea | Benzylidenemalononitrile | 64 | 63 |
| Cinchona Alkaloid-Derived Thiourea | 4-Methylbenzylidenemalononitrile | 55 | 55 |
| Cinchona Alkaloid-Derived Thiourea | 4-Methoxybenzylidenemalononitrile | 58 | 58 |
| Cinchona Alkaloid-Derived Thiourea | 4-Chlorobenzylidenemalononitrile | 49 | 56 |
| Cinchona Alkaloid-Derived Thiourea | Thiophen-2-ylmethylidenemalononitrile | 37 | 47 |
Recyclable Catalysts in Synthetic Processes
The development of recyclable catalysts is a cornerstone of green and sustainable chemistry, aiming to reduce waste and cost. mdpi.com Both heterogeneous and homogeneous catalysts can be designed for recyclability. Heterogeneous catalysts are inherently easier to recover through simple filtration. mdpi.com For homogeneous catalysts, strategies include immobilization on solid supports or the use of specialized solvents for phase-separable catalysis. scienceopen.com
A notable example is the use of nanomagnetic materials as catalyst supports. For instance, a nano-Fe₃O₄@SiO₂ core-shell structure functionalized with a dimethylamino group has been used as a magnetically recyclable catalyst for the one-pot synthesis of 2-amino-tetrahydrobenzo[b]pyrans. iau.iroiccpress.com This catalyst was successfully reused for multiple cycles without a significant drop in activity. iau.ir Another approach involves designing lipophilic organocatalysts that can be precipitated from the reaction mixture by adding a polar solvent, allowing for easy recovery and reuse over several cycles with minimal loss of efficiency or selectivity. nih.gov
Table 2: Recycling Efficiency of Different Catalytic Systems
| Catalyst Type | Reaction | Recycling Method | Number of Cycles | Final Yield/Activity | Reference |
|---|---|---|---|---|---|
| Lipophilic Organocatalyst | Michael Addition | Solvent Precipitation | 5 | Maintained activity and selectivity | nih.gov |
| Nanomagnetic Catalyst ([NFSRN]) | Multicomponent reaction for 2-amino-tetrahydrobenzo[b]pyrans | Magnetic Separation | 3 | No decrement in catalytic activity | iau.ir |
| ZrO₂ Nanoparticles | Synthesis of Dihydropyrano[2,3-c]pyrazoles | Filtration/Centrifugation | Not specified | Recyclable and reusable | mdpi.com |
Metal-Catalyzed Transformations
Transition metal catalysis is a powerful tool in organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. e-bookshelf.de For the synthesis of this compound, metal catalysis can be crucial, particularly for introducing the amino group onto the phenyl ring. A common strategy involves the reduction of a corresponding nitro-substituted precursor. For example, a one-pot synthesis for a related compound, 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, utilizes hydrazine (B178648) hydrate (B1144303) in the presence of an iron trichloride (B1173362) catalyst on an activated carbon carrier to reduce a nitro group to an amine. google.com This method avoids the separation of the intermediate and controls the reduction temperature effectively. google.com
Furthermore, metallaphotoredox catalysis represents a modern approach, combining visible-light photoredox catalysis with transition metal catalysis to forge new bonds under mild conditions. princeton.edu This strategy has been applied to the synthesis of unnatural amino acids via cross-electrophile coupling, demonstrating its potential for constructing complex molecular architectures. princeton.edu While a direct application to this compound is not documented, the principles of metal-catalyzed C-H activation or cross-coupling could theoretically be applied to build the substituted phenylacetonitrile framework. mdpi.com
Table 3: Example of a Metal-Catalyzed Reduction for Aminonitrile Synthesis google.comThis table is based on the synthesis of 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile.
| Precursor | Catalyst System | Reductant | Solvent | Temperature (°C) | Outcome |
|---|---|---|---|---|---|
| 2-(4-nitro-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile | Iron trichloride / Activated Carbon | Hydrazine Hydrate | Ethanol | 60-80 | Successful one-pot reduction to the corresponding amino compound |
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates most of the atoms of the starting materials. nih.govcaltech.edu This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govresearchgate.net
The Strecker reaction is the quintessential MCR for the synthesis of α-aminonitriles. nih.gov In its classic form, it involves the reaction of an aldehyde or ketone with an amine and a cyanide source. mdpi.comnih.gov The synthesis of this compound is well-suited for a Strecker-type MCR. The reaction would proceed by combining three components: 2-amino-4-methylbenzaldehyde, an amine (such as ammonia or a primary amine), and a cyanide donor (e.g., KCN, NaCN, or TMSCN). This one-pot process first forms an imine from the aldehyde and amine, which is then attacked by the cyanide nucleophile to yield the final α-aminonitrile product. The use of MCRs simplifies synthetic procedures, reduces waste from intermediate purification steps, and provides a direct route to complex target molecules. researchgate.net Other MCRs, such as the Mannich and Ugi reactions, further highlight the power of this strategy in generating diverse chemical scaffolds from simple precursors. caltech.edunih.gov
Table 4: Overview of Relevant Multicomponent Reaction Strategies
| MCR Name | Reactants | Product Type | Relevance | Reference |
|---|---|---|---|---|
| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide Source | α-Aminonitrile | Direct synthesis of the target compound's core structure. | mdpi.comnih.gov |
| Mannich-type Reaction | Aromatic Amine, Aromatic Aldehyde, Malononitrile | 2-Amino-4-arylquinoline-3-carbonitrile | Demonstrates MCR for related N-heterocycles. | researchgate.net |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide | A versatile MCR for creating peptide-like structures. | nih.govcaltech.edu |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Classic MCR for heterocyclic synthesis. | caltech.edu |
Reaction Mechanisms and Mechanistic Investigations Involving 2 2 Amino 4 Methylphenyl Acetonitrile
Mechanistic Pathways of Functional Group Reactivity
The reactivity of 2-(2-amino-4-methylphenyl)acetonitrile can be dissected by examining the characteristic reactions of each of its functional groups.
The amino group (–NH₂) in this compound imparts nucleophilic character to the molecule. solubilityofthings.comresearchgate.net The lone pair of electrons on the nitrogen atom allows it to attack electrophilic centers. solubilityofthings.com The nucleophilicity of the amino group is influenced by the electronic effects of the substituents on the phenyl ring.
Key reactions involving the amino group include:
Acylation: Reaction with acyl halides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then undergo various subsequent reactions.
The amino group can also undergo oxidation. Oxidation of primary amines can lead to a variety of products, including nitroso compounds, nitro compounds, or coupling products, depending on the oxidizing agent and reaction conditions. wikipedia.org
Table 1: Expected Reactivity of the Amino Group
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetyl chloride | Amide |
| Alkylation | Methyl iodide | Secondary/Tertiary Amine |
The nitrile group (–C≡N) is a versatile functional group that can undergo several transformations. wikipedia.org The carbon-nitrogen triple bond is polarized, with the carbon atom being electrophilic. libretexts.org
Common reactions of the nitrile group include:
Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids. wikipedia.orgchemistrysteps.com This reaction proceeds through an amide intermediate. libretexts.orgchemistrysteps.com
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.orglibretexts.orgchemistrysteps.com
Reaction with Grignard Reagents: Treatment with Grignard reagents followed by hydrolysis yields ketones. libretexts.org
Metabolic transformations of nitriles can also occur, often involving enzymatic hydrolysis to the corresponding carboxylic acid.
Table 2: Expected Reactivity of the Nitrile Group
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acidic Hydrolysis | H₃O⁺, heat | Carboxylic Acid |
| Basic Hydrolysis | NaOH, H₂O, heat | Carboxylate Salt |
| Reduction | LiAlH₄ | Primary Amine |
The phenyl ring in this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino (–NH₂) and methyl (–CH₃) groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the existing substitution pattern, the positions for further substitution are sterically and electronically influenced.
Typical electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the ring.
Nitration: Introduction of a nitro group (–NO₂) using a mixture of nitric and sulfuric acids.
Sulfonation: Introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively.
The regioselectivity of these reactions is determined by the combined directing effects of the amino and methyl groups.
Kinetic Studies and Reaction Rate Determinations
For reactions at the amino group, the rate will depend on its nucleophilicity. researchgate.net The electron-donating methyl group on the ring is expected to slightly enhance the nucleophilicity of the amino group compared to an unsubstituted aminophenylacetonitrile.
Kinetic studies of nitrile hydrolysis have shown that the reaction can be slow and often requires harsh conditions (e.g., strong acid or base and heat). chemistrysteps.com The rate of reduction of the nitrile group is typically fast with powerful reducing agents like LiAlH₄.
In electrophilic aromatic substitution, the activating amino and methyl groups would lead to faster reaction rates compared to unsubstituted benzene (B151609).
Table 3: Qualitative Comparison of Expected Reaction Rates
| Reaction Type | Functional Group | Expected Relative Rate | Influencing Factors |
|---|---|---|---|
| Acylation | Amino Group | Fast | Nucleophilicity of amine, electrophilicity of acylating agent |
| Nitrile Hydrolysis | Nitrile Group | Slow | pH, temperature |
| Nitrile Reduction | Nitrile Group | Fast | Strength of reducing agent |
Intermediate Formation and Characterization in Reaction Pathways
The reactions of this compound proceed through various transient intermediates. nih.gov
In reactions at the amino group , such as acylation, a tetrahedral intermediate is formed when the nucleophilic nitrogen attacks the carbonyl carbon of the acylating agent.
The hydrolysis of the nitrile group proceeds via an amide intermediate, which can sometimes be isolated under carefully controlled conditions. libretexts.orgchemistrysteps.com The acid-catalyzed hydrolysis involves a protonated nitrile (an iminium ion), which is attacked by water. ebsco.com The base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com
Reduction of the nitrile group with hydrides involves the formation of an imine anion intermediate. libretexts.org
Electrophilic aromatic substitution reactions proceed through the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is enhanced by the electron-donating amino and methyl groups.
The characterization of these intermediates is often challenging due to their short lifetimes. However, their existence is inferred from kinetic studies, trapping experiments, and computational modeling. nih.gov In some cases, stable derivatives of intermediates can be synthesized and characterized using spectroscopic techniques like NMR and IR. nih.gov
Derivatization and Structural Modification Strategies for 2 2 Amino 4 Methylphenyl Acetonitrile
Directed Functionalization of the Nitrile Moiety
The nitrile group (C≡N) is a versatile functional group that can undergo a variety of chemical transformations, serving as a precursor to amines, carboxylic acids, and more complex heterocyclic systems. ebsco.comwikipedia.org Its strong electron-withdrawing nature and linear geometry make it a key site for structural modification. ebsco.com
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. For instance, heating 2-(2-amino-4-methylphenyl)acetonitrile with a strong acid like aqueous sulfuric acid or a base like sodium hydroxide (B78521) would produce 2-(2-amino-4-methylphenyl)acetic acid . ebsco.comlibretexts.org The reaction proceeds through an intermediate amide, 2-(2-amino-4-methylphenyl)acetamide , which can sometimes be isolated under milder hydrolysis conditions. libretexts.org
Reduction: The nitrile group is readily reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup, will convert the nitrile to 2-(2-amino-4-methylphenyl)ethan-1-amine . libretexts.orgwikipedia.org Catalytic hydrogenation using catalysts like Raney nickel or platinum dioxide under a hydrogen atmosphere is another effective method for this transformation. wikipedia.orgorganic-chemistry.org A less aggressive reducing agent, diisobutylaluminum hydride (DIBAL-H), can be used to achieve partial reduction to an aldehyde after hydrolysis of the intermediate imine, yielding (2-amino-4-methylphenyl)acetaldehyde . libretexts.orgyoutube.com
Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can participate as a dienophile or dipolarophile in cycloaddition reactions to form various heterocyclic rings. For example, a [2+2] cycloaddition with an alkyne could potentially yield a cyclobutene (B1205218) derivative. mdpi.com More commonly, [3+2] cycloadditions with azides can produce tetrazoles, and reactions with nitrilimines can form 1,2,4-triazoles. researchgate.net These reactions significantly expand the structural diversity obtainable from the parent compound.
| Starting Material | Reagent(s) | Product | Transformation Type |
| This compound | H₂SO₄, H₂O, Δ | 2-(2-amino-4-methylphenyl)acetic acid | Hydrolysis |
| This compound | 1. LiAlH₄ 2. H₂O | 2-(2-amino-4-methylphenyl)ethan-1-amine | Reduction |
| This compound | 1. DIBAL-H 2. H₃O⁺ | (2-amino-4-methylphenyl)acetaldehyde | Partial Reduction |
| This compound | NaN₃ | 5-((2-amino-4-methylphenyl)methyl)-1H-tetrazole | [3+2] Cycloaddition |
Transformations Involving the Amino Group
The primary aromatic amino group (-NH₂) is a nucleophilic center and a key directive group for electrophilic aromatic substitution. Its reactivity allows for a wide range of modifications.
Acylation: The amino group can be easily acylated by reacting it with acyl chlorides or anhydrides to form amides. For example, treatment with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield N-(2-(cyanomethyl)-5-methylphenyl)acetamide . nih.gov This transformation is often used to protect the amino group during other reactions or to modulate the electronic properties of the molecule. nih.gov
Alkylation: Direct alkylation of the primary amine can be achieved using alkyl halides, though this can sometimes lead to mixtures of mono- and di-alkylated products. google.commonash.edu Reductive amination provides a more controlled method for introducing alkyl groups. A more common strategy involves N-methylation or alkylation of amide-protected intermediates. monash.eduharvard.edu
Diazotization: As a primary aromatic amine, the amino group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). organic-chemistry.orggoogle.com The resulting 2-(cyanomethyl)-5-methylbenzenediazonium salt is a highly versatile intermediate. organic-chemistry.org It can be subjected to a variety of nucleophilic substitution reactions, known as Sandmeyer or related reactions, to introduce a wide range of functional groups onto the aromatic ring in place of the original amino group. For instance, treatment with CuCl, CuBr, or KI would yield the corresponding 2-chloro, 2-bromo, or 2-iodo derivatives, respectively. organic-chemistry.orgresearchgate.net
| Starting Material | Reagent(s) | Product | Transformation Type |
| This compound | Acetyl chloride, Pyridine | N-(2-(cyanomethyl)-5-methylphenyl)acetamide | Acylation |
| This compound | NaNO₂, HCl, 0-5 °C | 2-(cyanomethyl)-5-methylbenzenediazonium chloride | Diazotization |
| 2-(cyanomethyl)-5-methylbenzenediazonium chloride | CuCl | 2-(2-chloro-4-methylphenyl)acetonitrile | Sandmeyer Reaction |
Substitution and Coupling Reactions on the Phenyl Ring
The existing substituents on the phenyl ring—the amino, methyl, and cyanomethyl groups—direct the position of further substitutions. The amino group is a powerful activating, ortho-, para-director, and the methyl group is a weaker activating, ortho-, para-director. The cyanomethyl group is a deactivating, meta-director. The combined effect strongly favors electrophilic substitution at the C5 position, which is ortho to the methyl group and para to the strongly activating amino group.
Electrophilic Aromatic Substitution: Reactions such as halogenation (e.g., with Br₂ in acetic acid) or nitration (e.g., with HNO₃/H₂SO₄, often after protecting the amino group as an amide to prevent oxidation) would be expected to occur predominantly at the C5 position. This would lead to compounds like 2-(2-amino-5-bromo-4-methylphenyl)acetonitrile .
Coupling Reactions: The introduction of a halide onto the ring (e.g., at the C2 position via diazotization or the C5 position via halogenation) opens the door to various transition-metal-catalyzed cross-coupling reactions. acs.org For example, a 2-(2-amino-5-bromo-4-methylphenyl)acetonitrile intermediate could undergo a Suzuki coupling with an arylboronic acid to introduce a new aryl group at the C5 position, or a Heck coupling with an alkene. These reactions are powerful tools for constructing complex biaryl systems and other extended conjugated structures. organic-chemistry.org
| Starting Material | Reagent(s) | Product | Transformation Type |
| N-(2-(cyanomethyl)-5-methylphenyl)acetamide | Br₂, Acetic Acid | N-(4-bromo-2-(cyanomethyl)-5-methylphenyl)acetamide | Halogenation |
| 2-(2-amino-5-bromo-4-methylphenyl)acetonitrile | Arylboronic acid, Pd catalyst, Base | 2-(2-amino-4-methyl-5-arylphenyl)acetonitrile | Suzuki Coupling |
Synthesis of Analogs with Modified Substitution Patterns
The synthesis of analogs with different substituents on the aromatic ring can be achieved either by modifying the parent compound as described above or, more directly, by starting from differently substituted precursors. The general synthetic route to α-aminonitriles often involves the Strecker synthesis or related methodologies, starting from an aldehyde or ketone.
Varying the Starting Materials: By beginning with different substituted anilines or toluenes, a wide range of analogs can be systematically prepared. For example:
Starting with 3-chloro-4-methylaniline (B146341) would lead to the synthesis of 2-amino-2-(3-chloro-4-methylphenyl)acetonitrile . synhet.com
Utilizing a biphenyl (B1667301) precursor, such as 3-methyl-[1,1'-biphenyl]-4,4'-diamine, could be a route toward analogs like 2-(4'-amino-3-methyl-[1,1'-biphenyl]-4-yl)acetonitrile . nih.gov
Employing fluorinated starting materials can produce analogs such as 2-amino-2-(3-fluoro-4-methylphenyl)acetonitrile .
This modular approach allows for the systematic exploration of structure-activity relationships by altering the electronic and steric properties of the phenyl ring. The synthesis often involves multi-step sequences, for instance, the formylation of a substituted toluene, followed by conversion to a cyanohydrin and subsequent amination. rsc.org
| Analog Compound | Potential Precursor | Key Modification |
| 2-Amino-2-(3-chloro-4-methylphenyl)acetonitrile synhet.com | 3-Chloro-4-methylaniline | Chloro-substitution at C3 |
| 2-(4'-Amino-3-methyl-[1,1'-biphenyl]-4-yl)acetonitrile nih.gov | 4-Bromo-2-methylaniline | Phenyl group addition via coupling |
| 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile | 3-Fluoro-4-methylaniline | Fluoro-substitution at C3 |
| 2-[4-(Methylsulfonyl)phenyl]acetonitrile researchgate.net | 4-Methylthioaniline | Oxidation of sulfur substituent |
Advanced Spectroscopic and Analytical Characterization in Research of 2 2 Amino 4 Methylphenyl Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). uobasrah.edu.iq The chemical environment of each nucleus influences its resonance frequency, resulting in a characteristic spectrum that reveals the connectivity and spatial arrangement of atoms.
¹H-NMR Spectroscopy: In a typical ¹H-NMR spectrum of 2-(2-amino-4-methylphenyl)acetonitrile, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons, the methyl protons, and the amino protons. The aromatic protons would appear as a set of multiplets in the downfield region (typically 6.5-7.5 ppm), with their specific splitting patterns determined by their coupling with each other. The singlet for the methyl group (–CH₃) would be observed in the upfield region, around 2.1-2.3 ppm. The methylene protons (–CH₂CN) would likely appear as a singlet around 3.6 ppm. The amino group (–NH₂) protons would produce a broad singlet, the position of which can vary depending on the solvent and concentration.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. uobasrah.edu.iq For this compound, distinct signals would be anticipated for the nitrile carbon (–C≡N), the aromatic carbons, the methylene carbon (–CH₂CN), and the methyl carbon (–CH₃). The nitrile carbon is characteristically found in the 115-125 ppm range. organicchemistrydata.org The aromatic carbons would resonate between 110 and 150 ppm, while the methylene and methyl carbons would appear at the most upfield positions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm Predicted data based on analogous structures and standard chemical shift values.
| ¹H-NMR | Assignment | Predicted δ (ppm) |
| Aromatic (C₆H₃) | 3H | 6.6 - 7.2 |
| Methylene (CH₂) | 2H | ~3.6 |
| Methyl (CH₃) | 3H | ~2.2 |
| Amino (NH₂) | 2H | Broad, variable |
| ¹³C-NMR | Assignment | Predicted δ (ppm) |
| Nitrile (CN) | 1C | 118 - 122 |
| Aromatic (C-NH₂) | 1C | 145 - 148 |
| Aromatic (C-CH₃) | 1C | 130 - 135 |
| Aromatic (C-H) | 3C | 115 - 130 |
| Aromatic (C-CH₂CN) | 1C | 118 - 122 |
| Methylene (CH₂) | 1C | 20 - 25 |
| Methyl (CH₃) | 1C | 18 - 22 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. uobasrah.edu.iq The IR spectrum of this compound is expected to show characteristic absorption bands for the amine (N-H), nitrile (C≡N), aromatic ring (C=C and C-H), and alkyl (C-H) groups.
Key expected vibrational frequencies include:
N-H Stretching: The primary amine (–NH₂) group typically exhibits two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.
C-H Stretching (Aromatic and Alkyl): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are found just below 3000 cm⁻¹.
C≡N Stretching: The nitrile group has a very characteristic, sharp absorption band in the 2210-2260 cm⁻¹ region. astrochem.org While typically strong, its intensity can sometimes be weak in certain molecular contexts. astrochem.org
C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ range.
N-H Bending: The scissoring vibration of the primary amine group is typically observed around 1590-1650 cm⁻¹.
Table 2: Characteristic IR Absorption Bands Predicted data based on standard functional group frequencies.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic (C-H) | Stretch | 2850 - 2970 | Medium |
| Nitrile (C≡N) | Stretch | 2210 - 2260 | Medium-Sharp |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Variable |
| Amino (N-H) | Bend (Scissoring) | 1590 - 1650 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₉H₁₀N₂), the molecular weight is approximately 146.19 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z ≈ 146. Since the molecule contains two nitrogen atoms, this peak would conform to the "nitrogen rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. libretexts.org
Common fragmentation pathways for this molecule would likely involve:
Alpha-cleavage: The loss of the largest group attached to the carbon adjacent to the amino-substituted ring is a common fragmentation for amines. libretexts.orgmiamioh.edu
Loss of HCN: A characteristic fragmentation for nitriles is the elimination of a neutral hydrogen cyanide molecule (27 u).
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the methylene group (–CH₂CN) would lead to characteristic fragments.
Table 3: Predicted Mass Spectrometry Fragments Predicted data based on molecular structure and common fragmentation patterns.
| m/z | Possible Fragment Ion | Notes |
| 146 | [C₉H₁₀N₂]⁺ | Molecular Ion (M⁺) |
| 145 | [C₉H₉N₂]⁺ | Loss of a hydrogen radical (M-1) |
| 131 | [C₈H₉N]⁺ | Loss of a methyl radical (–CH₃) from M-H |
| 119 | [C₈H₉N]⁺ | Loss of HCN from the molecular ion |
| 106 | [C₇H₈N]⁺ | Cleavage of the CH₂CN group |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. hplc.eu It is the standard method for assessing the purity of chemical compounds. For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.
In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). americanlaboratory.comsigmaaldrich.com A gradient elution, where the proportion of the organic solvent is gradually increased, is commonly employed to ensure the efficient separation of the main compound from any impurities, which may have different polarities. americanlaboratory.com Purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram, typically monitored by a UV detector set at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).
Table 4: Typical HPLC Conditions for Purity Analysis Illustrative parameters for a standard RP-HPLC method.
| Parameter | Value/Description |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
X-ray Diffraction Studies for Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the material. The resulting diffraction pattern of scattered X-rays is used to calculate the electron density map of the molecule, from which the precise positions of atoms and the bond lengths and angles can be determined. wikipedia.org
For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its chemical structure. It would reveal:
The exact conformation of the molecule in the solid state.
Precise bond lengths and angles for all atoms.
The planarity of the phenyl ring.
Intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrile nitrogen, which dictate how the molecules pack together in the crystal lattice. nih.govnih.gov
As of now, no public crystallographic data for this compound appears to be available in the primary literature or structural databases. If a suitable single crystal were grown, such an analysis would yield a crystallographic information file (CIF) containing all the atomic coordinates and unit cell parameters.
Table 5: Information Obtainable from X-ray Diffraction
| Parameter | Description |
| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal structure. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |
| Atomic Coordinates | The (x, y, z) position of each atom in the unit cell. |
| Bond Lengths & Angles | Precise measurements of all chemical bonds and angles. |
| Intermolecular Forces | Identification of hydrogen bonds and other non-covalent interactions. |
Applications of 2 2 Amino 4 Methylphenyl Acetonitrile in Advanced Organic Synthesis
Utility as a Building Block for Complex Heterocyclic Compounds
The inherent molecular structure of 2-(2-amino-4-methylphenyl)acetonitrile, and its analogs, is ideally suited for the synthesis of fused heterocyclic systems. The ortho-disposed amino and cyanomethyl groups can participate in intramolecular reactions or act as a two-carbon and one-nitrogen synthon in condensation reactions with various electrophiles to form five, six, or seven-membered rings.
Notably, these precursors are instrumental in the Friedländer annulation, a classical and powerful method for synthesizing quinolines. du.edu.eg This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In this context, this compound can provide the reactive methylene (B1212753) component. More advanced, one-pot procedures can achieve similar transformations, for instance, by reacting 2-nitrobenzaldehydes with acetonitrile-derived carbanions followed by reductive cyclization to yield 2-aminoquinolines. rsc.org
Beyond quinolines, these building blocks are employed in the synthesis of other significant heterocyclic cores, such as benzodiazepines. The synthesis of 1,5-benzodiazepines, for example, can be achieved through the condensation of ortho-phenylenediamines with ketones, often facilitated by an acid catalyst in a solvent like acetonitrile (B52724). nih.gov While this involves a different precursor, it highlights the general strategy of using ortho-diamino structures to build seven-membered rings. More direct routes using nitrile-containing precursors can lead to functionalized 1,4-benzodiazepines through intramolecular C-N bond coupling or ring-opening strategies. nih.gov The reactivity of the nitrile and amino groups allows for the construction of these valuable pharmacophores under various catalytic conditions. nih.govgoogle.comgoogle.com
Table 1: Synthesis of Heterocyclic Cores from ortho-Aminophenyl Precursors
| Precursor Type | Co-reactant(s) | Heterocyclic Product | Reaction Type |
| o-Aminoaryl Ketone/Aldehyde | Compound with α-methylene group | Quinoline (B57606) | Friedländer Synthesis du.edu.eg |
| 2-Nitrobenzaldehyde | Acetonitrile-derived carbanion | 2-Aminoquinoline | Reductive Cyclization rsc.org |
| o-Phenylenediamine | Cyclic or Acyclic Ketones | 1,5-Benzodiazepine | Condensation nih.gov |
| 2-((2-bromobenzyl) (2-chloroethyl)amino)acetonitrile | Base (e.g., t-BuOK), then CuI | Functionalized 1,4-Benzodiazepine | Intramolecular Cyclization nih.gov |
Construction of Polyfunctionalized Organic Scaffolds
A molecular scaffold is a core structure from which a variety of derivatives can be systematically prepared. frontiersin.org The heterocyclic compounds synthesized from this compound serve as excellent primary scaffolds that can be further elaborated into more complex, polyfunctionalized molecules. The initial cyclization reaction forms a robust core, which often retains functional groups or contains sites amenable to further chemical modification.
For example, an oxidative cyclization of related 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles can produce 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov This transformation creates a highly functionalized indoline (B122111) scaffold, which is a privileged structure in medicinal chemistry. The resulting product features multiple reaction sites that allow for subsequent diversification. This two-step sequence, involving a base-assisted cyclization followed by oxidation, demonstrates how a simple aminonitrile precursor can be converted into a complex and synthetically useful scaffold. nih.gov This method offers an improved route to these structures, expanding the potential for creating diverse molecular libraries. nih.gov
The quinoline ring system, once formed, is another versatile scaffold. It can be functionalized at various positions through electrophilic or nucleophilic substitution, cross-coupling reactions, or N-oxidation, allowing for the attachment of diverse substituents and the construction of elaborate molecular designs. organic-chemistry.orgnih.gov
Table 2: Elaboration of Heterocyclic Scaffolds
| Initial Scaffold | Reagents/Conditions | Resulting Polyfunctionalized Structure | Purpose |
| 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile | 1. KOH2. DMSO (oxidant) | 2-(3-Oxoindolin-2-ylidene)acetonitrile | Creation of a complex indoline core nih.gov |
| Azetidine-fused 1,4-benzodiazepine | Nucleophiles (NaN₃, KCN, PhSNa) | Diverse functionalized 1,4-benzodiazepines | Introduction of functional diversity nih.gov |
| 1,2,3,4-Tetrahydroquinoline | [RuCl₂(p-cymene)]₂, Aryl aldehyde, O₂ | β-Benzylated Quinoline | C-H functionalization and aromatization organic-chemistry.org |
Integration into Multicomponent Assembly Processes
Multicomponent reactions (MCRs) are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step. mdpi.compharmaxchange.info By definition, MCRs involve three or more reactants combining in a one-pot process where the final product contains significant portions of all initial components. pharmaxchange.inforesearchgate.net The bifunctional nature of this compound makes it an excellent candidate for integration into such processes.
The presence of a primary amine and an active methylene group allows it to participate in various MCRs that form heterocyclic libraries. For instance, a one-pot reaction between an aromatic aldehyde, malononitrile, and an amine can yield highly substituted 2-aminopyridine-3,5-dicarbonitriles. researchgate.net By analogy, this compound could act as the amine component in related MCRs, leading to fused pyridine (B92270) systems. The Strecker reaction, the first documented MCR, involves an aldehyde, an amine, and a cyanide source to form α-amino nitriles, which are themselves precursors to amino acids. mdpi.compharmaxchange.info
The synthesis of diverse heterocyclic scaffolds, such as pyrazolo[3,4-b]pyridines, has been achieved through MCRs involving aminoazoles, aldehydes, and β-diketones, often carried out in acetonitrile. frontiersin.org This illustrates the power of MCRs in building complex systems. A related strategy could involve this compound as the amine-containing component to build novel fused-ring systems in a convergent and efficient manner.
Table 3: Illustrative Multicomponent Reaction Framework
| MCR Type | Component 1 | Component 2 | Component 3 (and 4) | Typical Product Class |
| Pyridine Synthesis | Aromatic Aldehyde | Malononitrile | Amine (e.g., an aminonitrile analog) | Poly-substituted Pyridines researchgate.net |
| Strecker Synthesis | Aldehyde | Amine | Cyanide Source (e.g., KCN) | α-Amino Nitriles mdpi.com |
| Ugi Reaction | Aldehyde/Ketone | Amine | Carboxylic Acid, Isocyanide | α-Acylamino Carboxamides pharmaxchange.info |
| Biginelli Reaction | Aldehyde | β-Ketoester | Urea/Thiourea (B124793) | Dihydropyrimidinones |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-amino-4-methylphenyl)acetonitrile, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves nitrile formation via nucleophilic substitution or condensation reactions. For example, acetonitrile derivatives are often synthesized using sodium carbonate in aqueous/organic solvent systems (e.g., water-acetonitrile mixtures) to stabilize intermediates . Optimization may involve adjusting reaction time, temperature, and stoichiometry of reagents. Monitoring via TLC or HPLC is critical to track reaction progress. Evidence from similar compounds suggests that protecting the amino group during synthesis (e.g., using Boc or Fmoc groups) can prevent undesired side reactions .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Store in a dark, sealed container under inert atmosphere (argon or nitrogen) at room temperature to prevent degradation via oxidation or hydrolysis . Use personal protective equipment (PPE) including nitrile gloves and safety goggles, as acetonitrile derivatives may release toxic HCN vapors under extreme conditions. Hazard statements (e.g., H301, H311) from analogous compounds highlight risks of acute toxicity upon ingestion or dermal contact .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- NMR : Analyze the aromatic proton environment (δ 6.5–7.5 ppm for substituted phenyl groups) and nitrile carbon signals (~δ 115–120 ppm in NMR). The amino group may appear as a broad singlet in NMR (~δ 3–5 ppm) .
- IR : Look for sharp peaks at ~2250 cm (C≡N stretch) and ~3350 cm (N-H stretch) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with acetonitrile derivatives .
Advanced Research Questions
Q. How can conflicting NMR data for this compound derivatives be resolved, and what strategies validate structural assignments?
- Methodological Answer : Discrepancies in splitting patterns or chemical shifts may arise from dynamic effects (e.g., hindered rotation of substituents) or solvent polarity. Use variable-temperature NMR to probe conformational changes . Cross-validate with X-ray crystallography (as in for structural analogs) or computational methods (DFT-based chemical shift predictions) . For ambiguous cases, synthesize deuterated analogs or employ 2D NMR techniques (e.g., COSY, NOESY) .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., nitrile carbon as an electrophilic center). Molecular dynamics simulations (as applied in ) may predict solvent effects on reaction pathways. Use software like Gaussian or ORCA to calculate Fukui indices or HOMO-LUMO gaps for mechanistic insights .
Q. How do substituent effects on the phenyl ring influence the electronic properties and reaction pathways of acetonitrile derivatives?
- Methodological Answer : Electron-donating groups (e.g., -NH, -CH) enhance nucleophilicity of the phenyl ring, while electron-withdrawing groups (e.g., -NO, -Cl) increase nitrile electrophilicity. Compare Hammett σ values for substituents to correlate with reaction rates . For example, 2,4-dichloro-substituted acetonitriles exhibit higher reactivity in SNAr reactions due to meta/para-directing effects . Experimental validation via kinetic studies or Hammett plots is recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
